Ethyl 4-[(4-chloro-3-propoxyphenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(4-chloro-3-propoxyphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound with the molecular formula C16H23ClN2O5S It is characterized by the presence of a piperazine ring, a sulfonyl group, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chloro-3-propoxyphenyl)sulfonyl]piperazinecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorinated Phenyl Sulfonyl Intermediate: The initial step involves the chlorination of a phenyl ring followed by sulfonylation to introduce the sulfonyl group.
Attachment of the Piperazine Ring: The chlorinated phenyl sulfonyl intermediate is then reacted with piperazine under controlled conditions to form the piperazinecarboxylate structure.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chloro-3-propoxyphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Ethyl 4-[(4-chloro-3-propoxyphenyl)sulfonyl]piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chloro-3-propoxyphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-[(4-chloro-3-propoxyphenyl)sulfonyl]piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazinecarboxylate: This compound has a nitro group instead of a propoxy group, which can significantly alter its chemical and biological properties.
Ethyl 4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazinecarboxylate: The ethoxy group in place of the propoxy group can affect the compound’s reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H23ClN2O5S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-propoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O5S/c1-3-11-24-15-12-13(5-6-14(15)17)25(21,22)19-9-7-18(8-10-19)16(20)23-4-2/h5-6,12H,3-4,7-11H2,1-2H3 |
InChI Key |
AREPYAUJBKABQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)Cl |
Origin of Product |
United States |
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